Clinical Efficacy: Superior Symptom Improvement in BPH Patients Compared to Placebo
In a 28-day randomized, single-blind Phase II clinical trial, GYKI-16084 at a dose of 15 mg twice daily demonstrated a superior reduction in American Urological Association (AUA) symptom scores compared to placebo in patients with BPH. The 15 mg dose achieved a mean decrease in AUA score of 6.05 points (-32.7% from baseline), which was significantly greater than the 4.3-point decrease (-22.7%) observed in the placebo group [1].
| Evidence Dimension | Reduction in AUA Symptom Score (points and percentage from baseline) |
|---|---|
| Target Compound Data | Mean decrease of 6.05 points (-32.7%) |
| Comparator Or Baseline | Placebo: Mean decrease of 4.3 points (-22.7%) |
| Quantified Difference | 1.75 points greater reduction (10% greater reduction from baseline) |
| Conditions | 28-day treatment; BPH patients (n=63); 15 mg GYKI-16084 twice daily |
Why This Matters
This establishes a clear, quantitative efficacy signal for GYKI-16084 over a short 4-week treatment period, a metric crucial for benchmarking in early-phase clinical research.
- [1] Horváth K, Walter G, Varga A, Romics I. A novel approach to the treatment of benign prostatic hyperplasia. BJU Int. 2006 Jun;97(6):1252-5. View Source
